Esatenolol
Übersicht
Beschreibung
Esatenolol ist ein Betablocker, der hauptsächlich zur Behandlung von Bluthochdruck und herzspezifischen Brustschmerzen eingesetzt wird. Es ist das (S)-Enantiomer von Atenolol, d. h. es ist eine der beiden Spiegelbildformen der Verbindung. Betablocker wie this compound wirken, indem sie die Beta-adrenergen Rezeptoren im Herzen blockieren und so die Herzfrequenz und die Herzleistung senken .
Wissenschaftliche Forschungsanwendungen
Esatenolol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu Beta-adrenergen Rezeptorinteraktionen und als Referenzstandard in der analytischen Chemie verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Modulation der Herzfunktion untersucht.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung von Bluthochdruck, Angina pectoris und anderen Herz-Kreislauf-Erkrankungen zu beurteilen.
Industrie: Wird bei der Entwicklung neuer Betablocker und anderer Herz-Kreislauf-Medikamente eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Beta-1-adrenerge Rezeptoren im Herzen. Diese Bindung blockiert die Wirkung von endogenen Katecholaminen wie Adrenalin und Noradrenalin, was zu einer Senkung der Herzfrequenz und der Myokardkontraktilität führt. Die Reduktion der Herzbelastung trägt zur Senkung des Blutdrucks und zur Linderung von Brustschmerzen im Zusammenhang mit Angina pectoris bei .
Wirkmechanismus
Target of Action
Esatenolol, also known as (S)-Atenolol, is a cardioselective beta-blocker . Its primary target is the β1-adrenergic receptor . This receptor is predominantly found in cardiac tissue, and its activation influences heart rate, contractility, and cardiac output .
Mode of Action
This compound acts as an antagonist at the β1-adrenergic receptor . It selectively binds to this receptor, blocking the actions of endogenous or exogenous beta-adrenergic agonists . This blockade prevents the typical physiological responses to beta-adrenergic stimulation, such as increased heart rate and contractility .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-adrenergic signaling pathway . By blocking the β1-adrenergic receptor, this compound inhibits the downstream effects of this pathway, which include increased heart rate and contractility . This results in a decrease in cardiac output and blood pressure .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Atenolol . It is rapidly and consistently absorbed after oral administration, but the absorption is incomplete . Approximately 50% of an oral dose of Atenolol is absorbed from the intestines, with the rest excreted in feces . This compound is predominantly eliminated via the kidneys, with only about 5% metabolized by the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and contractility, leading to decreased cardiac output and blood pressure . This makes it effective in the management of conditions such as hypertension and chronic angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are limited. It is known that factors such as light incidence, temperature, humidity, water and nutrients availability, heavy metals and salinity in the soil can significantly affect the content of secondary metabolites in plants . As this compound is a synthetic compound, its production and stability may be influenced by similar environmental factors in the laboratory setting.
Biochemische Analyse
Biochemical Properties
Esatenolol plays a significant role in biochemical reactions. It interacts with beta receptors, which are proteins located within various cells, including those of the heart and blood vessels . The interaction between this compound and these receptors blocks the action of two hormones, noradrenaline and adrenaline, which increases the heart rate . By blocking these hormones, this compound reduces the heart rate and is therefore used to treat high blood pressure (hypertension) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. Specifically, it inhibits the action of cyclic adenosine monophosphate (cAMP), an important molecule that is involved in many biological responses such as the regulation of glycogen, sugar, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta receptors on cells of the heart and blood vessels, blocking the binding of adrenaline and noradrenaline to these receptors. This prevents the increase in heart rate, blood pressure, and the force of heart contractions that would normally occur in response to adrenaline and noradrenaline .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the high-performance liquid chromatography method has been developed for the purpose of detecting and quantifying this compound in human plasma . This method has shown that this compound has a survival time of 5.4 minutes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Esatenolol umfasst mehrere Schritte. Ein übliches Verfahren beginnt mit der Kondensation von Acetamid mit ®-Epichlorhydrin in Gegenwart von Natriumhydroxid oder Lithiumhydroxid. Diese Reaktion führt zu einem Gemisch aus Epoxypropan- und Chlorpropanolderivaten. Das gewünschte Produkt kann durch direkte Kupplung mit Isopropylamin in Methanol oder durch vorherige Umsetzung des Gemisches mit Natriumhydroxid zu (S)-Epoxypropan, gefolgt von Kupplung mit Isopropylamin erhalten werden .
Eine weitere Methode beinhaltet die Kupplung von Glycidylnosylat mit Acetamid unter Verwendung von Cäsiumfluorid in Dimethylformamid. Auch diese Methode liefert das gewünschte (S)-Epoxypropanderivat, das dann mit Isopropylamin gekuppelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt in der Regel in großem Maßstab unter Verwendung der oben beschriebenen Verfahren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um sicherzustellen, dass das gewünschte Enantiomer hergestellt wird. Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um alle Verunreinigungen zu entfernen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid und verschiedene Halogenierungsmittel
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound verschiedene Keton- und Aldehydderivate liefern, während die Reduktion Alkoholderivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Esatenolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketone and aldehyde derivatives, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atenolol: Das racemische Gemisch, von dem Esatenolol das (S)-Enantiomer ist.
Metoprolol: Ein weiterer Beta-1-selektiver Blocker, der für ähnliche Indikationen eingesetzt wird.
Propranolol: Ein nicht-selektiver Betablocker, der für eine größere Bandbreite an Erkrankungen eingesetzt wird, darunter Angstzustände und Migräneprophylaxe
Einzigartigkeit
This compound ist einzigartig in seiner hohen Selektivität für Beta-1-adrenerge Rezeptoren, wodurch seine Auswirkungen auf Beta-2-Rezeptoren in der Lunge und anderen Geweben minimiert werden. Diese Selektivität reduziert das Risiko von Nebenwirkungen wie Bronchospasmen, wodurch es zu einer sichereren Option für Patienten mit Atemwegserkrankungen wird .
Eigenschaften
IUPAC Name |
2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239405 | |
Record name | Esatenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-54-5 | |
Record name | (-)-Atenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esatenolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esatenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esatenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESATENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Atenolol interact with its target and what are the downstream effects?
A1: (S)-Atenolol selectively binds to β1-adrenergic receptors, primarily found in the heart. [, , , ] This binding competitively inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. [, ] This antagonism leads to a decrease in heart rate and contractility, ultimately reducing blood pressure. [, , , , ]
Q2: Does (R)-Atenolol exhibit any β-blocking activity?
A2: Studies show that (R)-Atenolol does not contribute significantly to the β-blocking effect. [, ] While some research suggests minor blocking effects of (R)-Atenolol on vascular β2-adrenoceptors, it is (S)-Atenolol that primarily drives the therapeutic effect of the racemic drug. []
Q3: What is the molecular formula and weight of (S)-Atenolol?
A3: The molecular formula of (S)-Atenolol is C14H22N2O3, and its molecular weight is 266.338 g/mol. []
Q4: How is the chemical stability of the acetamido group in (S)-Atenolol?
A4: Research indicates that the acetamido group in (S)-Atenolol is relatively stable against dehydration but displays thermolability, particularly at high temperatures like those encountered in gas chromatography injection systems. []
Q5: What are the common approaches for the synthesis of enantiopure (S)-Atenolol?
A5:
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases from Pseudomonas fluorescens, Candida antarctica, or Candida rugosa, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer largely untouched. [, , , , , , ] This process typically involves transesterification reactions with an acyl donor like vinyl acetate. [, , , , , , ]
Preferential Crystallization: This method involves manipulating the crystallization conditions of atenolol salts to preferentially crystallize the desired (S)-enantiomer. []* Chiral Synthesis from (S)-Epichlorohydrin: This approach utilizes (S)-Epichlorohydrin as a starting material for a multi-step synthesis of (S)-Atenolol. [, ]
Q6: What factors influence the enantioselectivity of lipase-catalyzed kinetic resolution of (S)-Atenolol?
A6: Several parameters play a crucial role, including:* Choice of Lipase: Different lipase sources exhibit varying enantioselectivities. [, , , , , ]* Reaction Medium: Organic solvents like tetrahydrofuran are often used, and the choice of solvent can impact both reaction rate and enantioselectivity. [, , ]* Temperature: Temperature significantly influences enzyme activity and selectivity. [, ]* Acyl Donor: The choice of acyl donor, often vinyl acetate, can affect the reaction kinetics and yield. [, , ]* Substrate Concentration and Molar Ratio: These factors can influence the reaction rate and enantiomeric excess. [, ]
Q7: Have there been any studies exploring the use of computational chemistry in optimizing the synthesis or understanding the activity of (S)-Atenolol?
A7: While the provided abstracts do not delve into specific computational studies on (S)-Atenolol, one study explores the use of molecular imprinting to create polymers with selective binding for (S)-Atenolol. [] This approach utilizes computational design principles to create polymers with cavities that specifically recognize and bind to the target molecule. []
Q8: How do structural modifications to the Atenolol molecule affect its β-blocking activity?
A8: The (S)-enantiomer is primarily responsible for β-blocking activity. [, ] Modifications to the aromatic ring, the side chain length, or the substituents on the nitrogen can significantly influence the drug's potency and selectivity for β1-adrenoceptors. [, , ]
Q9: What formulation strategies have been explored to improve the delivery of (S)-Atenolol?
A9: One study investigates the development of (S)-Atenolol floating sustained-release matrix tablets using polymers like hydroxypropyl methylcellulose and sodium bicarbonate. [] This approach aims to control the drug's release profile, potentially enhancing its therapeutic efficacy and minimizing side effects. []
Q10: How does the pharmacodynamic response differ between (S)-Atenolol and racemic Atenolol?
A11: Research shows that (S)-Atenolol alone can elicit the same blood pressure-lowering effect as the racemic mixture, confirming that (S)-Atenolol is the primary contributor to the drug's therapeutic effect. [, , ]
Q11: What model systems have been used to study the efficacy of (S)-Atenolol?
A12: Several studies use exercise tolerance tests in humans to assess the effects of (S)-Atenolol on heart rate and blood pressure. [, ] Animal models, particularly rats, are also employed in pharmacokinetic and pharmacodynamic studies. []
Q12: What analytical techniques are commonly employed for the separation and quantification of (S)-Atenolol?
A13:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or fluorescence detection, allows for the separation and quantification of (S)-Atenolol enantiomers in various matrices, including plasma, urine, and pharmaceutical formulations. [, , , , , , ] Chiral stationary phases, such as Chirex 3022 (S) or those based on α1-acid glycoprotein (AGP) or teicoplanin, are essential for enantiomeric separation. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is helpful in studying the thermal stability and potential degradation products of (S)-Atenolol. [] * Thin-Layer Chromatography (TLC): This method, while less common, has been explored for separating (S)-Atenolol enantiomers using molecularly imprinted chiral stationary phases. []
Q13: How is the chiral purity of (S)-Atenolol determined?
A14: Enantiomeric excess (ee) is a crucial measure of chiral purity, often determined using chiral HPLC methods. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.